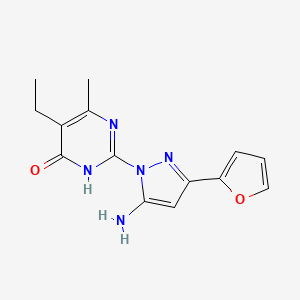
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H15N5O2 and its molecular weight is 285.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties in Dental Composites
A study conducted by Abaszadeh and Mohammadzadeh (2020) explored the incorporation of a compound structurally similar to 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one in dental composites. The compound used in this study, 3(2,5Dimethylfuran-3-yl) -1H-pyrazol-5(4H)-one, was investigated for its potential antibacterial properties when used in flowable dental composites. The study found that while the antibacterial component did not significantly affect the flexural and tensile strengths of the composites, there was a significant decrease in compressive strength, suggesting a trade-off when considering the use of such compounds in dental materials (Abaszadeh & Mohammadzadeh, 2020).
Importance in Pharmaceutical Synthesis
A comprehensive review by Parmar et al. (2023) highlights the significance of structures similar to this compound in the synthesis of pharmaceutical compounds. The study elaborates on the versatility of pyranopyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, in synthesizing a wide range of bioactive molecules. The review emphasizes the challenging nature of developing these compounds due to their structural complexity and underlines the role of hybrid catalysts in their synthesis, offering insights into potential avenues for future research in medicinal chemistry (Parmar et al., 2023).
Role in Nucleobase, Nucleoside Analogue Synthesis
Ostrowski (2022) discusses the importance of furanyl and thienyl substituents, similar to the furan component in the target compound, in the medicinal chemistry of nucleobases and nucleoside analogues. The review illustrates the significant impact these substituents have on the medicinal properties of purine and pyrimidine derivatives. It covers various classes of bioactive compounds and provides a comparative analysis of heteroaryl-substituted derivatives with their aryl counterparts, offering valuable insights into their potential therapeutic applications (Ostrowski, 2022).
Direcciones Futuras
Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. It could be interesting to explore its biological activity given the presence of functional groups and heterocyclic rings that are often found in bioactive compounds .
Propiedades
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-3-9-8(2)16-14(17-13(9)20)19-12(15)7-10(18-19)11-5-4-6-21-11/h4-7H,3,15H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTPALWNOJPVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


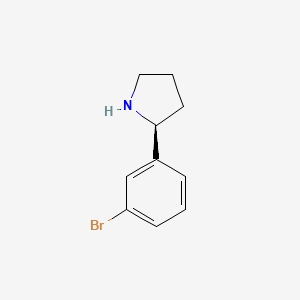
![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/no-structure.png)
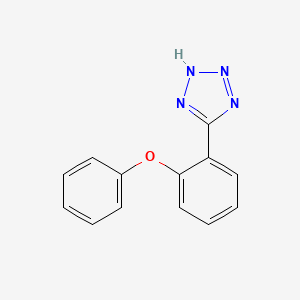

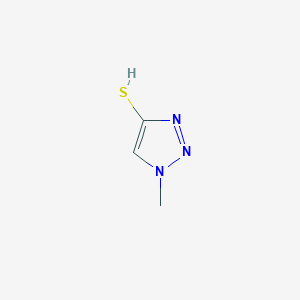
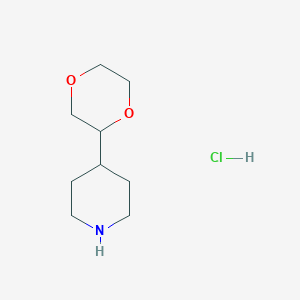
![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)
![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)
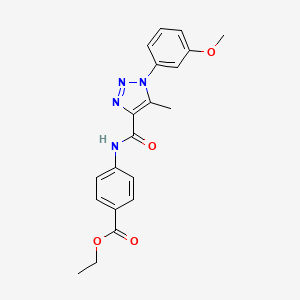
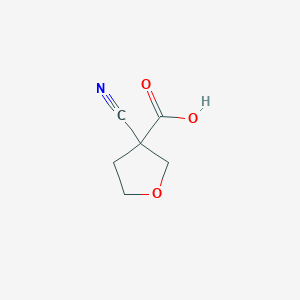
![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)
![2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2507342.png)
